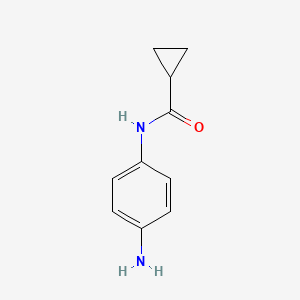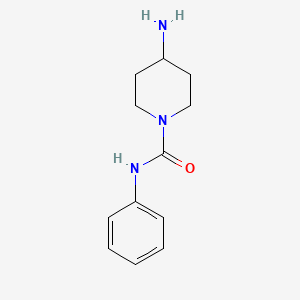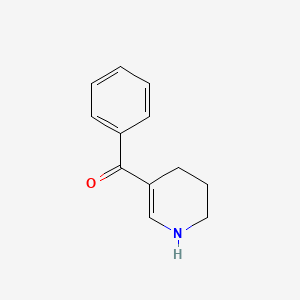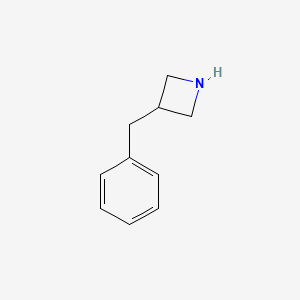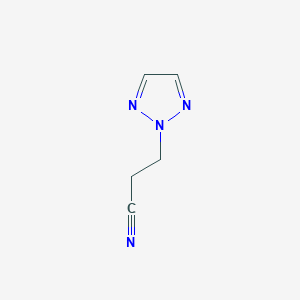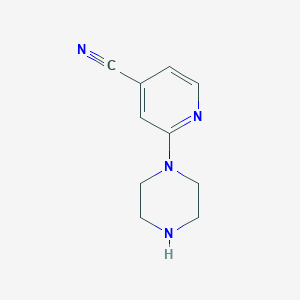![molecular formula C13H13NO B1285724 4-[4-(Aminomethyl)phenyl]phenol CAS No. 60277-40-9](/img/structure/B1285724.png)
4-[4-(Aminomethyl)phenyl]phenol
Vue d'ensemble
Description
The compound 4-[4-(Aminomethyl)phenyl]phenol is a phenolic derivative that is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar phenolic and aminophenol derivatives, which can be used to infer some of the properties and reactivities of 4-[4-(Aminomethyl)phenyl]phenol.
Synthesis Analysis
The synthesis of phenolic derivatives often involves condensation reactions. For instance, the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols was achieved through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes . Similarly, various 4-aminophenol derivatives were synthesized and characterized, indicating that the aminomethyl group on the phenol can react with different substituents to form Schiff bases . These methods suggest that 4-[4-(Aminomethyl)phenyl]phenol could also be synthesized through a condensation reaction involving an aminomethyl-substituted phenol and an appropriate aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of phenolic derivatives is often characterized using spectroscopic techniques such as FT-IR, UV-vis, NMR, and elemental analysis . For example, Schiff base ligands derived from aminophenol were characterized using UV-vis absorption spectra, which can provide information about tautomeric equilibria . These techniques would likely be applicable to the analysis of 4-[4-(Aminomethyl)phenyl]phenol, providing insights into its molecular structure and electronic properties.
Chemical Reactions Analysis
Phenolic derivatives can undergo various chemical reactions, including oxidation. The oxidation of phenol derivatives can lead to the formation of stable phenoxyl radicals and other oxidized products . Additionally, the interaction of phenolic compounds with metals has been studied, revealing the formation of stable mono- and dinuclear complexes . These findings suggest that 4-[4-(Aminomethyl)phenyl]phenol may also participate in oxidation reactions and metal coordination, which could be relevant for its applications in material science or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic derivatives, such as thermal stability, solubility, and electrochemical properties, are crucial for their practical applications. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol exhibited different thermal stabilities and electrochemical properties depending on the oxidant used during synthesis . The solvatochromic behavior of nitro-substituted phenolates indicates their interaction with the solvent environment, which could be relevant for the design of solvatochromic switches . These studies provide a framework for understanding the potential physical and chemical properties of 4-[4-(Aminomethyl)phenyl]phenol, such as its thermal stability, solubility, and electronic properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds structurally related to 4-[4-(Aminomethyl)phenyl]phenol, such as 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenols, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, demonstrating significant antibacterial and antifungal properties (Hussain, Sharma, & Amir, 2008).
Biological and Electrochemical Evaluation
Novel ether-based ON donor Schiff bases, including derivatives structurally akin to 4-[4-(Aminomethyl)phenyl]phenol, have been synthesized, characterized, and evaluated for their biological activities and electrochemical properties. These compounds have shown significant biological activity and potential in DNA protection against hydroxyl free radicals, indicating their application in bioactive material development (Shabbir et al., 2016).
Antimicrobial and Antidiabetic Activities
Derivatives of 4-aminophenol, including compounds with structural similarities to 4-[4-(Aminomethyl)phenyl]phenol, were synthesized and tested for their antimicrobial and antidiabetic properties. These compounds exhibited broad-spectrum activities against various microbial strains and significant inhibition of amylase and glucosidase, highlighting their potential in antimicrobial and antidiabetic therapy (Rafique et al., 2022).
Synthesis and Structural Analysis
The synthesis and structural analysis of biologically important alkylaminophenol compounds, closely related to 4-[4-(Aminomethyl)phenyl]phenol, have been conducted. These studies include quantum chemical calculations and experimental verifications, offering insights into their potential applications in various scientific and technological fields (Ulaş, 2021).
Electroactive Polymer Synthesis
A new approach to synthesize electroactive phenol-based polymers involving derivatives of 4-aminophenol demonstrates the potential of these compounds in creating materials with desirable electrical and optical properties, suitable for a wide range of applications in material science (Kaya & Aydın, 2012).
Propriétés
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDBOQTJPSXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585460 | |
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Aminomethyl)phenyl]phenol | |
CAS RN |
60277-40-9 | |
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


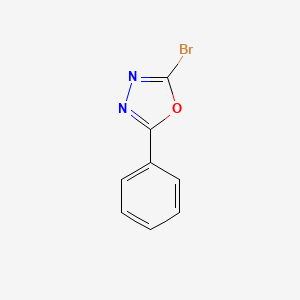
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)
